![molecular formula C11H16N2O3S B4720116 N-(3,5-dimethoxyphenyl)-N'-(2-hydroxyethyl)thiourea](/img/structure/B4720116.png)
N-(3,5-dimethoxyphenyl)-N'-(2-hydroxyethyl)thiourea
Overview
Description
N-(3,5-dimethoxyphenyl)-N'-(2-hydroxyethyl)thiourea, also known as DMPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMPT is a thiourea derivative that is synthesized through a simple process and has been found to possess several interesting biochemical and physiological effects. In
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-N'-(2-hydroxyethyl)thiourea has been found to have several potential applications in various fields of scientific research. One of the most promising applications of N-(3,5-dimethoxyphenyl)-N'-(2-hydroxyethyl)thiourea is in the field of agriculture, where it has been found to enhance the growth and development of various crops. N-(3,5-dimethoxyphenyl)-N'-(2-hydroxyethyl)thiourea has also been found to have potential applications in the field of medicine, where it has been found to possess several interesting biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-N'-(2-hydroxyethyl)thiourea is not fully understood, but it is believed to act as a growth regulator in plants and an activator of the immune system in animals. N-(3,5-dimethoxyphenyl)-N'-(2-hydroxyethyl)thiourea has been found to stimulate the production of cytokines, which are important signaling molecules in the immune system. N-(3,5-dimethoxyphenyl)-N'-(2-hydroxyethyl)thiourea has also been found to enhance the activity of natural killer cells, which are important immune cells that play a role in the defense against cancer and viral infections.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-N'-(2-hydroxyethyl)thiourea has been found to possess several interesting biochemical and physiological effects. In plants, N-(3,5-dimethoxyphenyl)-N'-(2-hydroxyethyl)thiourea has been found to enhance the growth and development of various crops, including rice, wheat, and corn. N-(3,5-dimethoxyphenyl)-N'-(2-hydroxyethyl)thiourea has also been found to enhance the photosynthetic activity of plants, which can lead to increased crop yields. In animals, N-(3,5-dimethoxyphenyl)-N'-(2-hydroxyethyl)thiourea has been found to stimulate the immune system, enhance the activity of natural killer cells, and increase the production of cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3,5-dimethoxyphenyl)-N'-(2-hydroxyethyl)thiourea for lab experiments is its ease of synthesis and purification. N-(3,5-dimethoxyphenyl)-N'-(2-hydroxyethyl)thiourea can be synthesized through a simple process using readily available starting materials, and it can be purified through recrystallization. Another advantage of N-(3,5-dimethoxyphenyl)-N'-(2-hydroxyethyl)thiourea is its potential applications in various fields of scientific research. However, one limitation of N-(3,5-dimethoxyphenyl)-N'-(2-hydroxyethyl)thiourea is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on N-(3,5-dimethoxyphenyl)-N'-(2-hydroxyethyl)thiourea. One future direction is the investigation of the mechanism of action of N-(3,5-dimethoxyphenyl)-N'-(2-hydroxyethyl)thiourea in plants and animals. Another future direction is the exploration of the potential applications of N-(3,5-dimethoxyphenyl)-N'-(2-hydroxyethyl)thiourea in the field of medicine, particularly in the treatment of cancer and viral infections. Additionally, the development of new synthetic methods for N-(3,5-dimethoxyphenyl)-N'-(2-hydroxyethyl)thiourea and the investigation of its potential as a starting material for the synthesis of other thiourea derivatives are also promising future directions.
properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-15-9-5-8(6-10(7-9)16-2)13-11(17)12-3-4-14/h5-7,14H,3-4H2,1-2H3,(H2,12,13,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSASVJLWGYPSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)NCCO)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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